Hydroxydione-21-succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

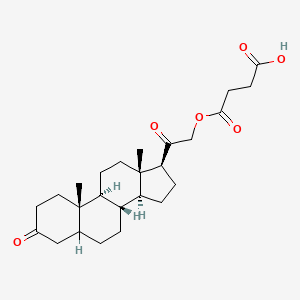

Hydroxydione-21-succinate, also known as this compound, is a useful research compound. Its molecular formula is C25H36O6 and its molecular weight is 432.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Hydroxydione-21-succinate is synthesized from hydroxydione through a series of chemical reactions. The compound exhibits neuroactive properties by interacting with the GABAA receptor in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This interaction leads to sedation and anesthesia by modulating ion channels and inhibiting neuronal excitability.

Applications in Scientific Research

This compound has been investigated for various applications across multiple disciplines:

Anesthetic Research

Historically, hydroxydione was used as an anesthetic agent. Studies have shown its effectiveness in producing characteristic electroencephalogram (EEG) patterns associated with anesthesia. Research indicates that hydroxydione can induce burst suppression in EEG readings, indicating deep anesthesia levels but with side effects that limit its clinical use .

Neuropharmacology

Research into the pharmacological effects of hydroxydione has revealed its potential for studying neuroactive steroids and their impact on the central nervous system. Investigations have focused on its effects on respiratory function and cardiovascular parameters during anesthesia .

Comparative Studies

Hydroxydione has been compared with newer anesthetic agents such as CT1341, which demonstrated a better therapeutic index and fewer side effects . These studies help establish benchmarks for developing safer anesthetics.

Chemical Reactivity Studies

As a model compound for neuroactive steroids, hydroxydione is used to study chemical reactivity and interactions with various functional groups, providing insights into the design of new compounds with similar properties .

Case Studies and Findings

A review of case studies highlights both the historical significance and ongoing research into hydroxydione:

Case Study 1: Anesthetic Efficacy

In studies involving animal models, hydroxydione demonstrated effective anesthetic properties but required higher doses to achieve desired effects without significant respiratory depression .

Case Study 2: Neuroactive Steroid Research

Research has shown that hydroxydione's mechanism involves central nervous system pathways that could be pivotal for understanding other neuroactive steroids' roles in sedation and anesthesia .

Propriétés

Numéro CAS |

13073-36-4 |

|---|---|

Formule moléculaire |

C25H36O6 |

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

4-[2-[(8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/t15?,17-,18-,19-,20+,24-,25-/m0/s1 |

Clé InChI |

KLRNMIUKAXHHFS-LCOKDZCBSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CCC(=O)O)CCC4[C@@]3(CCC(=O)C4)C |

SMILES canonique |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C |

Synonymes |

hydroxydione-21-succinate hydroxydione-21-succinate, (5beta)-isomer hydroxydione-21-succinate, sodium salt, (5beta)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.